Diphenyl(phenylethynyl)phosphine Oxide
Overview
Description
Diphenyl(phenylethynyl)phosphine oxide is an organophosphorus compound that has garnered significant interest in various fields of chemistry and industry. This compound is known for its unique structural features, which include a phosphine oxide group bonded to a phenylethynyl moiety. It is widely used as a ligand in metal complex catalysts, special solvents for stabilizing nanosystems, and as an extractant for noble, rare-earth, and transuranium elements .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(phenylethynyl)phosphine oxide can be synthesized through several methods. One common approach involves the palladium-catalyzed dehydrocoupling of diphenylphosphine oxide with phenylacetylene. This reaction typically uses 5 mol% palladium acetate (Pd(OAc)2) in the presence of 2 equivalents of silver tetrafluoroborate (AgBF4) as an oxidant. The reaction is carried out at 60°C for about 1 hour, yielding the target compound with a 99% yield .
Another method involves the electrochemical reduction of diphenylphosphine oxide with phenylacetylene. This process leads to the formation of this compound with a yield of 60% under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed reactions due to their high efficiency and yield. The use of continuous flow reactors and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(phenylethynyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phenylethynyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and silver tetrafluoroborate (AgBF4).
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to introduce different substituents.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of secondary phosphines.
Substitution: Formation of chlorodiphenylphosphine and other substituted derivatives
Scientific Research Applications
Diphenyl(phenylethynyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in metal complex catalysts, facilitating various organic transformations such as cross-coupling reactions.
Biology: Employed in the stabilization of nanosystems, which are used in biological imaging and drug delivery.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a component in drug delivery systems.
Mechanism of Action
The mechanism by which diphenyl(phenylethynyl)phosphine oxide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalysts, facilitating various chemical reactions. The molecular targets include metal ions such as palladium, nickel, and zinc, which are involved in catalytic cycles. The pathways include the formation of metal-ligand complexes that undergo oxidative addition, reductive elimination, and other key steps in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Phenylphosphine oxide
Uniqueness
Diphenyl(phenylethynyl)phosphine oxide is unique due to its phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile ligand in catalysis and enhances its ability to stabilize nanosystems compared to other phosphine oxides .
Properties
IUPAC Name |
2-diphenylphosphorylethynylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPOBRRYCQHUBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450620 | |
Record name | Phosphine oxide, diphenyl(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7608-18-6 | |
Record name | Phosphine oxide, diphenyl(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.